Vonoprazan Dimer Impurity

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

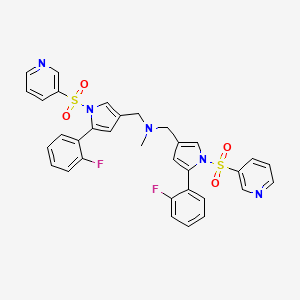

Vonoprazan Dimer Impurity (CAS: 2250243-23-1) is a process-related impurity formed during the synthesis or storage of vonoprazan fumarate, a potassium-competitive acid blocker (P-CAB) used for treating acid-related disorders. This dimer has the molecular formula C₃₃H₂₇F₂N₅O₄S₂ and a molecular weight of 659.73 g/mol . Its structure arises from the dimerization of two vonoprazan molecules, likely via sulfonamide or pyrrole group interactions during manufacturing steps such as sulfonation or substitution reactions .

Analytical characterization of this impurity involves high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), with validated methods ensuring quantification limits below 0.1% . SynZeal and other suppliers provide reference standards for this impurity, emphasizing its significance in pharmaceutical quality control .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Vonoprazan Dimer Impurity involves complex synthetic routes. One common method includes the reaction of Vonoprazan with specific reagents under controlled conditions. For instance, a reaction involving DMSO (Dimethyl sulfoxide) and heating to 70°C with stirring can lead to the formation of this impurity . The progress of the reaction is typically monitored using High-Performance Liquid Chromatography (HPLC).

Industrial Production Methods

Industrial production methods for this compound are similar to those used in laboratory settings but are scaled up to meet production demands. These methods involve precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure the consistent formation of the impurity. The use of advanced analytical techniques such as HPLC and mass spectrometry is essential for monitoring the purity and concentration of the impurity.

Chemical Reactions Analysis

Types of Reactions

Vonoprazan Dimer Impurity can undergo various chemical reactions, including:

Oxidation: Reaction with oxidizing agents can lead to the formation of oxidized products.

Reduction: Reaction with reducing agents can convert the impurity into reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the chemical structure of the impurity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures, pH levels, and the use of solvents like DMSO or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may produce simpler, less oxidized forms of the impurity.

Scientific Research Applications

Analytical Applications

- Quality Control in Pharmaceuticals : The Vonoprazan Dimer Impurity plays a significant role in quality control processes for pharmaceutical formulations containing vonoprazan. Its presence must be monitored to ensure the purity and safety of the final product. High-performance liquid chromatography (HPLC) methods have been developed to detect and quantify this impurity effectively .

- Method Development : Analytical method development for detecting this compound is essential for regulatory compliance. Techniques such as HPLC are optimized to achieve high separation efficiency and sensitivity, allowing for the accurate quantification of this impurity alongside other related substances .

- Stability Studies : The stability of pharmaceutical compounds can be affected by impurities like the Vonoprazan Dimer. Stability-indicating methods are employed to assess how these impurities impact the degradation pathways of vonoprazan, which is critical for determining shelf life and storage conditions .

Case Study 1: HPLC Method Validation

A study focused on validating an HPLC method for detecting this compound reported successful separation from other related substances. The method demonstrated linearity, precision, and robustness, making it suitable for routine analysis in a quality control laboratory setting .

Case Study 2: Synthesis Pathway Analysis

Research into the synthesis pathways of vonoprazan revealed that the formation of the Dimer Impurity could occur under specific reaction conditions. Understanding these pathways helps in modifying synthesis protocols to minimize impurity formation, thereby enhancing drug purity .

Regulatory Considerations

The presence of impurities such as this compound raises significant regulatory concerns. Regulatory bodies require comprehensive impurity profiling to ensure that any potential safety issues arising from impurities are adequately addressed before drug approval. This includes:

- Detailed impurity characterization.

- Establishing acceptable limits for impurities in drug formulations.

- Continuous monitoring during production processes.

Mechanism of Action

The mechanism of action of Vonoprazan Dimer Impurity is not as well-studied as that of Vonoprazan itself. it is believed to interact with similar molecular targets, such as the H+/K±ATPase enzyme in gastric parietal cells. This interaction can potentially inhibit acid secretion, although the potency and efficacy may differ from Vonoprazan .

Comparison with Similar Compounds

Structural and Functional Comparisons

Vonoprazan Dimer vs. Pantoprazole Dimer Impurity E

While vonoprazan’s dimer involves pyridinylsulfonyl-pyrrole linkages, pantoprazole’s dimer forms via benzimidazole-thioether bonds under heat or acidic conditions .

Vonoprazan Dimer vs. Other Vonoprazan Impurities

Vonoprazan fumarate synthesis generates multiple impurities, including Impurity U9 (CAS: 1885094-62-1) and Impurity 89 (CAS: 1224739-02-9). These differ in origin:

- U9: A monosubstituted pyrrole derivative formed during incomplete sulfonation .

- Impurity 89 : A dibromo-fluorophenyl byproduct from bromination steps .

- Dimer : Unique dimerization product requiring distinct purification strategies .

Formation and Control Strategies

Vonoprazan Dimer

- Formation : Occurs during sulfonyl chloride substitution or prolonged storage in acidic conditions .

- Control : Optimized reaction time/temperature, silica gel chromatography, and strict pH monitoring during synthesis .

Pantoprazole Dimer E

- Formation : Accelerated by heat during lyophilization or formulation .

- Control : Use of antioxidants (e.g., ascorbic acid) and controlled storage temperatures .

Analytical and Regulatory Considerations

- Vonoprazan Dimer: Quantified via gradient HPLC with UV detection (λ = 210 nm), validated for linearity (R² > 0.999) and precision (%RSD < 2.0) .

- Pantoprazole Dimer E: Analyzed using ion-pair chromatography per USP monographs .

Regulatory thresholds for vonoprazan dimer align with ICH Q3A/B, allowing ≤0.15% for daily doses ≤2 g , whereas pantoprazole’s dimer adheres to stricter USP limits due to its higher toxicity risk .

Biological Activity

Vonoprazan fumarate is a novel potassium-competitive acid blocker (P-CAB) that has gained recognition for its efficacy in treating gastric acid-related disorders. However, like many pharmaceutical compounds, it can generate impurities during synthesis and storage. One such impurity is the Vonoprazan Dimer Impurity , which has drawn attention due to its potential biological activity and implications for drug safety and efficacy.

Chemical Structure and Formation

The this compound is hypothesized to form through dimerization reactions during the synthesis of vonoprazan fumarate. The structural characteristics of this impurity can significantly influence its biological activity, including its interaction with proton pumps and other cellular targets.

Chemical Structure

- Molecular Formula : C₃₂H₃₁F₂N₄O₆S₂

- Molecular Weight : 661.75 g/mol

Biological Activity

The biological activity of this compound is primarily assessed through its pharmacological effects in vitro and in vivo. Research indicates that impurities can affect the pharmacodynamics of the parent compound, potentially altering its therapeutic profile.

- Proton Pump Inhibition : Similar to vonoprazan, the dimer impurity may exhibit proton pump inhibitory activity, though the extent and efficacy compared to the parent compound are yet to be fully elucidated.

- Interaction with Cellular Targets : Preliminary studies suggest that the dimer impurity may interact with various cellular pathways, influencing gastric acid secretion.

Research Findings

Recent studies have focused on characterizing the biological effects of this compound through various experimental approaches:

In Vitro Studies

- Cell Line Assays : Experiments conducted on gastric epithelial cell lines demonstrated that the dimer impurity could inhibit acid secretion, albeit at different concentrations compared to vonoprazan itself.

- Cytotoxicity Tests : The dimer impurity was evaluated for cytotoxic effects using MTT assays, showing a dose-dependent response that necessitates further investigation into its safety profile.

In Vivo Studies

- Animal Models : Animal studies have indicated that administration of vonoprazan containing the dimer impurity may lead to altered pharmacokinetics, affecting bioavailability and systemic exposure.

- Efficacy Trials : Clinical trials assessing the therapeutic outcomes of vonoprazan formulations with varying levels of dimer impurity are ongoing to determine any significant impact on treatment efficacy.

Data Tables

| Study Type | Findings | Reference |

|---|---|---|

| In Vitro Assay | Inhibition of acid secretion in gastric cells | |

| Cytotoxicity Test | Dose-dependent cytotoxic effects observed | |

| Animal Study | Altered pharmacokinetics in vivo |

Case Studies

- Case Study 1 : A clinical evaluation of patients treated with vonoprazan revealed variations in response attributed to impurities, including the dimer. This led to a reassessment of acceptable impurity levels in pharmaceutical formulations.

- Case Study 2 : An investigation into the stability of vonoprazan formulations showed that higher levels of dimer impurities correlated with reduced therapeutic efficacy in long-term treatments.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying Vonoprazan Dimer Impurity in pharmaceutical formulations?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with gradient elution is widely used. For example, a validated method employs a YMC-Pack Pro C18 column (4.6 mm × 150 mm, 3 µm) with potassium dihydrogen phosphate buffer (pH 6.6) and acetonitrile-isopropanol mobile phases. Detection at 220 nm ensures sensitivity for impurities, including dimeric forms, with quantitation limits as low as 0.12 µg·mL⁻¹ . Liquid chromatography coupled with mass spectrometry (LC-MS) further aids structural confirmation, particularly for novel impurities .

Q. How should researchers ensure the stability of this compound during experimental studies?

- Methodological Answer : Solution stability studies under varying pH (e.g., 1.0–9.0) and temperature conditions (e.g., -20°C to 40°C) are critical. Evidence shows that impurities like Vonoprazan Impurity W (CAS 2170020-79-6) remain stable in acidic buffers but degrade in alkaline environments. Storage at -20°C in amber vials minimizes photodegradation .

Q. What quality control criteria are essential for validating impurity profiles in Vonoprazan formulations?

- Methodological Answer : Validation parameters include linearity (r > 0.9990), recovery rates (94–101%), and precision (RSD < 2.0%). Limits of detection (LOD) and quantitation (LOQ) should adhere to ICH guidelines, with impurity-specific thresholds (e.g., LOQ: 0.12–0.13 µg·mL⁻¹ for related substances) .

Advanced Research Questions

Q. What synthetic pathways lead to the formation of this compound, and how can these be minimized?

- Methodological Answer : Dimer formation often arises during sulfonylation or pyrrole ring condensation steps. Mechanistic studies suggest that incomplete purification or residual catalysts (e.g., triethylamine) accelerate dimerization. Process optimization, such as controlled reaction temperatures (20–25°C) and in-process monitoring via LC-MS, reduces dimer content .

Q. How can nuclear magnetic resonance (NMR) and mass spectrometry (MS) differentiate this compound from structurally similar byproducts?

- Methodological Answer : High-resolution MS (HRMS) identifies molecular ions (e.g., m/z 738.66 for dimeric structures), while ¹H/¹³C NMR detects characteristic shifts, such as deshielded pyrrole protons (δ 7.8–8.2 ppm) and fluorine-coupled aromatic signals. Infrared (IR) spectroscopy further confirms functional groups like sulfonyl (S=O stretching at 1150–1250 cm⁻¹) .

Q. Does this compound interfere with pharmacokinetic (PK) studies of Vonoprazan or its metabolites?

- Methodological Answer : In rat plasma studies, UPLC-MS/MS methods with ACQUITY BEH C18 columns (1.7 µm) effectively separate Vonoprazan (tᵣ: 1.07 min) from its metabolite M1 (tᵣ: 1.25 min) and impurities. Dimer impurities do not co-elute, ensuring accurate PK parameter calculation (e.g., AUC₀₋ₜ: 1,972.51 µg·L⁻¹·h for Vonoprazan) .

Q. What regulatory considerations govern impurity profiling for Vonoprazan in clinical trials?

- Methodological Answer : Compliance with ICH Q3A/B guidelines requires identification, qualification, and control of impurities ≥ 0.10% (w/w). Stability-indicating methods must demonstrate specificity under stress conditions (e.g., heat, light, pH extremes). Regulatory submissions should include impurity synthesis pathways, toxicological data, and batch-to-batch variability reports .

Comparative and Mechanistic Questions

Q. How does this compound compare to other process-related impurities in terms of pharmacological impact?

- Methodological Answer : Unlike hydrolytic impurities (e.g., Impurity C, CAS 1240948-72-4), dimeric forms are pharmacologically inert but may indicate suboptimal synthesis. Accelerated stability studies (40°C/75% RH) show dimer levels remain stable (<0.5% over 6 months), suggesting no direct impact on drug efficacy .

Q. What role do solvent systems play in the crystallization and isolation of this compound?

Properties

Molecular Formula |

C33H27F2N5O4S2 |

|---|---|

Molecular Weight |

659.7 g/mol |

IUPAC Name |

1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-[[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]methyl]-N-methylmethanamine |

InChI |

InChI=1S/C33H27F2N5O4S2/c1-38(20-24-16-32(28-10-2-4-12-30(28)34)39(22-24)45(41,42)26-8-6-14-36-18-26)21-25-17-33(29-11-3-5-13-31(29)35)40(23-25)46(43,44)27-9-7-15-37-19-27/h2-19,22-23H,20-21H2,1H3 |

InChI Key |

UKVKHLPKJULFTK-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)CC4=CN(C(=C4)C5=CC=CC=C5F)S(=O)(=O)C6=CN=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.